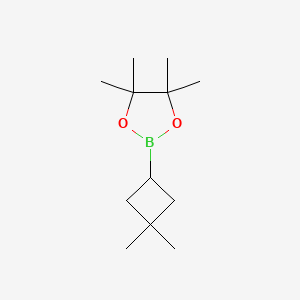

2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethylcyclobutyl lithium with pinacol boronate ester. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as crystallization and distillation are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and organohalides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound distinguished by its unique dioxaborolane structure. This compound consists of a boron atom coordinated to two oxygen atoms within a five-membered ring, further substituted with a 3,3-dimethylcyclobutyl group and four methyl groups, giving it unique physical and chemical properties that make it useful in various chemical applications.

General Information

- IUPAC Name: this compound

- Molecular Formula: C12H23BO2

- Molecular Weight: 210.12 g/mol

- Purity: Typically around 97%

Applications

This compound is useful in various fields:

- Organic Synthesis : It serves as a reagent in Suzuki-Miyaura coupling and other cross-coupling reactions, crucial for forming carbon-carbon bonds.

- Pharmaceutical Chemistry : It is used as an intermediate in synthesizing complex molecules for drug discovery .

- Material Science : Utilized in creating new polymers and materials with tailored properties.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Unique Features |

|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Used extensively in borylation reactions; simpler structure without an additional cyclobutyl group |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains an isopropoxy group; used in similar synthetic applications but differs by substituent type |

| Bis(pinacolato)diboron | A key reagent for borylation reactions; offers different reactivity patterns compared to dioxaborolanes |

Case Studies

- Patent Literature: 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 3,3-dimethylcyclobutanecarboxylic acid to synthesize compounds with potential uses in cancer treatment .

- Synthesis of complex molecules: this compound can react under palladium coupling conditions to yield complex compounds . For example, it can be reacted with a suitable base, such as sodium bicarbonate or potassium carbonate, and an appropriate catalyst, such as tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) in a suitable solvent mixture such as dioxane and water at elevated temperature .

作用機序

The mechanism of action of 2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

Similar Compounds

2-(3,3-Dimethylcyclobutyl)acetic acid: Another boron-containing compound used in organic synthesis.

Pinacol boronic esters: Widely used in Suzuki–Miyaura coupling reactions.

Uniqueness

2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it a valuable reagent in organic synthesis. Its ability to form stable carbon-carbon bonds with high selectivity and yield distinguishes it from other boron-containing compounds .

生物活性

2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

- Molecular Formula : C16H27BN2O2

- Molecular Weight : 290.2 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and influence cellular processes. The dioxaborolane moiety is known for its role in mediating interactions with nucleophiles and can participate in various biochemical reactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

- Antitumor Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : The compound may exhibit antimicrobial effects against various pathogens.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for metabolic processes.

Data Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibitory effects on cancer cell lines | , |

| Antimicrobial | Activity against specific bacterial strains | , |

| Enzyme Inhibition | Inhibition of metabolic enzymes | , |

Case Studies

-

Antitumor Effects :

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest. -

Antimicrobial Activity :

Research on the antimicrobial efficacy revealed that the compound showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a clinically relevant range. -

Enzyme Interaction Studies :

Investigations into the enzyme inhibition profile indicated that this compound effectively inhibited key metabolic enzymes involved in glycolysis and the Krebs cycle.

特性

分子式 |

C12H23BO2 |

|---|---|

分子量 |

210.12 g/mol |

IUPAC名 |

2-(3,3-dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H23BO2/c1-10(2)7-9(8-10)13-14-11(3,4)12(5,6)15-13/h9H,7-8H2,1-6H3 |

InChIキー |

XEUZJHIHGXUGMM-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC(C2)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。